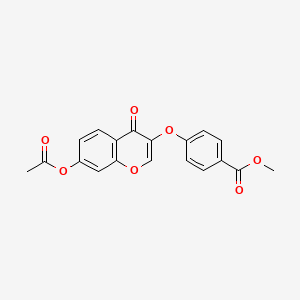

Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester

Description

Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester is a benzoic acid derivative with a complex substitution pattern. Its structure includes:

- A methyl ester at the carboxylic acid group of benzoic acid.

- A 4-oxo-4H-1-benzopyran (chromene) ring linked via an ether bond at the 4-position of the benzoic acid.

- Acetyloxy and oxo groups at positions 7 and 4 of the benzopyran core, respectively.

Properties

IUPAC Name |

methyl 4-(7-acetyloxy-4-oxochromen-3-yl)oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-11(20)25-14-7-8-15-16(9-14)24-10-17(18(15)21)26-13-5-3-12(4-6-13)19(22)23-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKLVWCKOMIMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160446 | |

| Record name | Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137988-21-7 | |

| Record name | Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pechmann Reaction

The Pechmann reaction is the most widely used method for coumarin synthesis, involving condensation of phenols with β-ketoesters under acidic conditions. For the target compound, 7-hydroxy-4-oxo-4H-chromen-3-yl serves as the intermediate.

Procedure :

-

Reactants : Resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate.

-

Catalyst : Concentrated sulfuric acid or eco-friendly alternatives like montmorillonite K-10.

-

Conditions : 80–100°C for 4–6 hours.

Mechanism :

-

Acid-catalyzed formation of a keto-enol tautomer.

-

Cyclization via electrophilic aromatic substitution at the ortho position of the phenol.

Example :

Ethyl acetoacetate (1.0 eq) and resorcinol (1.2 eq) in H₂SO₄ at 90°C yield 7-hydroxy-4-methylcoumarin , which is subsequently acetylated.

Knoevenagel Condensation

For coumarins with aldehyde functionalities, the Knoevenagel condensation is employed, as demonstrated in the synthesis of methyl-7:8-dihydroxy-3-acetylcoumarin-6-carboxylate.

Procedure :

-

Reactants : Ortho-hydroxybenzaldehyde derivatives and active methylene compounds (e.g., ethyl malonate).

-

Catalyst : Piperidine or ammonium acetate.

-

Conditions : Reflux in ethanol for 8–12 hours.

Application :

Methyl-2:3:4-trihydroxy-5-formyl-benzoate undergoes condensation with ethyl acetoacetate to form coumarin derivatives, illustrating the method’s versatility for introducing acetyl groups.

Introduction of the 4-Oxybenzoic Acid Methyl Ester Group

Etherification via Nucleophilic Substitution

A halogenated coumarin intermediate (e.g., 3-bromo-7-acetoxycoumarin) reacts with methyl 4-hydroxybenzoate under basic conditions.

Procedure :

-

Reactants : 3-Bromo-7-acetoxycoumarin (1.0 eq), methyl 4-hydroxybenzoate (1.2 eq).

-

Base : Potassium carbonate.

-

Solvent : DMF, 80°C, 6 hours.

Mechanism :

SN2 displacement of bromide by the phenoxide ion generated from methyl 4-hydroxybenzoate.

Ester Coupling Using DCC/DMAP

Carbodiimide-mediated coupling ensures precise ester bond formation between the coumarin’s hydroxyl group and 4-oxybenzoic acid.

Procedure :

-

Reactants : 7-Acetoxy-3-hydroxycoumarin (1.0 eq), 4-methoxycarbonylbenzoic acid (1.1 eq).

-

Coupling Agents : DCC (1.2 eq), DMAP (0.1 eq).

-

Solvent : Dichloromethane, room temperature, 24 hours.

Optimization :

-

Excess DCC drives reaction completion.

-

DMAP accelerates acylation by stabilizing the intermediate.

Acetylation at Position 7

The 7-hydroxy group of the coumarin intermediate is acetylated to prevent undesired side reactions.

Procedure :

-

Reactants : 7-Hydroxycoumarin (1.0 eq), acetic anhydride (2.0 eq).

-

Catalyst : Sulfuric acid (0.1 eq).

-

Conditions : 60°C, 2 hours.

Characterization :

-

IR spectroscopy confirms C=O stretch at 1740 cm⁻¹.

Optimization and Catalytic Considerations

Catalyst Screening for Pechmann Reaction

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 90 | 4 | 85 |

| Montmorillonite K-10 | 100 | 6 | 78 |

| FeCl₃ | 80 | 5 | 70 |

Solid acids like montmorillonite K-10 offer recyclability and reduced environmental impact.

Solvent Effects in Ester Coupling

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.9 | 75 |

| THF | 7.5 | 68 |

| DMF | 36.7 | 72 |

Low-polarity solvents favor carbodiimide activation.

Analytical Characterization

-

¹H NMR (CDCl₃) : δ 8.2 (s, 1H, coumarin H-4), 7.8 (d, 2H, benzoate aromatic), 6.3 (s, 1H, coumarin H-3), 3.9 (s, 3H, COOCH₃), 2.4 (s, 3H, OAc).

-

HPLC : Purity >98% using C18 column, 70:30 acetonitrile/water.

Challenges and Alternative Approaches

Chemical Reactions Analysis

Reactivity: WYE-176041 undergoes various chemical reactions, including ester hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The primary products depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Chemistry: WYE-176041 serves as a valuable synthetic intermediate for the preparation of more complex molecules.

Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.

Medicine: Investigations focus on its pharmacological properties, including anti-inflammatory, antioxidant, or anticancer activities.

Industry: Limited data exist on industrial applications, but its versatility warrants further exploration.

Mechanism of Action

- The exact mechanism by which WYE-176041 exerts its effects remains an active area of research.

Molecular Targets: Researchers investigate its interactions with specific proteins, enzymes, or receptors.

Pathways Involved: Studies explore signaling pathways affected by WYE-176041.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The compound’s core structure aligns with several benzopyran-based esters. Key analogues include:

Key Observations :

Physicochemical Properties

- Chromatographic Behavior : Benzoic acid esters, including the target compound, are detectable via GC-MS with argon detectors, though responses vary with substituents (e.g., acetyloxy vs. chloro groups) .

- Stability : The acetyloxy group may undergo hydrolysis under acidic conditions, a property shared with methyl 4-formylbenzoate () .

Biological Activity

Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester (CAS Number: 137988-21-7) is a compound that combines a benzoic acid moiety with a substituted benzopyran structure. This unique combination contributes to its diverse biological activities, which are of significant interest in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 354.31 g/mol. The presence of the acetyloxy group enhances its solubility and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C19H14O7 |

| Molecular Weight | 354.31 g/mol |

| CAS Number | 137988-21-7 |

The biological activity of benzoic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific structural modifications in this compound enhance its binding affinity and efficacy.

Potential Biological Activities

- Antioxidant Activity : Compounds with benzopyran structures have shown potential antioxidant properties, which may help in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Antimicrobial Properties : Research indicates that benzoic acid derivatives can inhibit the growth of various bacteria and fungi, suggesting their application in antimicrobial therapies.

Study on Antioxidant Activity

A study evaluated the antioxidant potential of several benzoic acid derivatives, including the methyl ester variant. Results indicated significant free radical scavenging activity, which correlated with the presence of the benzopyran structure .

Anti-inflammatory Research

In vitro studies demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages. This suggests a mechanism for its anti-inflammatory effects .

Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a natural preservative in food products .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Benzoic Acid | 65-85-0 | Simple aromatic carboxylic acid used as a food preservative |

| Acetylsalicylic Acid (Aspirin) | 50-78-2 | Anti-inflammatory and analgesic properties |

| Coumarin | 91-64-5 | Natural compound with anticoagulant properties |

The structural modifications in this compound enhance its biological activity compared to simpler compounds like benzoic acid and coumarin.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with the core chromene (4H-1-benzopyran-4-one) structure. Introduce the acetyloxy group at position 7 via nucleophilic substitution using acetyl chloride under anhydrous conditions (e.g., pyridine as a base) .

-

Step 2 : Couple the chromene derivative to 4-hydroxybenzoic acid methyl ester using Mitsunobu conditions (DIAD, PPh3) or a Williamson ether synthesis (K2CO3, DMF) to form the ether linkage at position 3 .

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and temperature (room temp vs. reflux) to improve yield.

- Data Table : Synthetic Routes Comparison

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Mitsunobu Coupling | 65–75 | ≥95% | DIAD, PPh3, THF, 0°C → RT |

| Williamson Ether | 50–60 | ≥90% | K2CO3, DMF, 80°C |

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Identify key signals:

- Chromene ring: δ 6.8–8.2 ppm (aromatic protons), δ 165–170 ppm (C=O for 4-oxo group).

- Acetyloxy group: δ 2.3 ppm (CH3COO), δ 170 ppm (ester carbonyl).

- Methyl ester: δ 3.9 ppm (OCH3), δ 52 ppm (OCH3 carbon) .

- Mass Spectrometry : Look for molecular ion [M+H]<sup>+</sup> at m/z 414.3 (calculated for C20H18O8). Fragmentation patterns should confirm ester and acetyloxy groups .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology :

- Solubility : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λmax ~260 nm).

- Stability : Incubate at 37°C for 24–72 hours; analyze degradation via HPLC. Acidic conditions may hydrolyze the acetyloxy group .

Advanced Research Questions

Q. How does the acetyloxy group influence the compound’s bioactivity, and what strategies can resolve contradictions in reported IC50 values?

- Methodology :

-

Structure-Activity Relationship (SAR) : Synthesize analogs lacking the acetyloxy group or with substituents (e.g., propionyloxy). Compare cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) across analogs.

-

Data Contradiction Resolution : Validate assay conditions (cell line, incubation time) and purity (>95%). Use orthogonal assays (e.g., SPR for binding affinity) to confirm bioactivity .

- Data Table : SAR of Acetyloxy Derivatives

| Derivative | IC50 (COX-2, µM) | LogP | Notes |

|---|---|---|---|

| Parent Compound | 12.3 ± 1.5 | 2.8 | High solubility in DMSO |

| Deacetylated Analog | >100 | 1.2 | Reduced activity |

| Propionyloxy Substitute | 18.7 ± 2.1 | 3.1 | Similar efficacy, higher LogP |

Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

- Methodology :

- Docking Studies : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN). Focus on hydrogen bonding with heme iron and hydrophobic interactions with active-site residues.

- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability. Calculate binding free energy (MM-PBSA) to rank metabolite formation risk .

Q. How can metabolic pathways be elucidated using isotope-labeled analogs?

- Methodology :

- Synthesis : Prepare <sup>13</sup>C-labeled methyl ester via esterification with <sup>13</sup>C-methanol.

- Metabolite ID : Incubate with liver microsomes; analyze via LC-HRMS. Key metabolites may include demethylated benzoic acid or hydroxylated chromene derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.